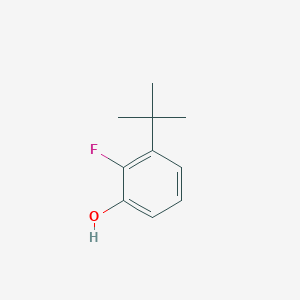

3-Tert-butyl-2-fluorophenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-tert-butyl-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-10(2,3)7-5-4-6-8(12)9(7)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURPKFBBXRQCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Tert Butyl 2 Fluorophenol

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a cornerstone of aromatic chemistry, and the regiochemical outcome on a substituted benzene (B151609) ring is governed by the electronic and steric properties of the substituents present. scienceinfo.commasterorganicchemistry.com In 3-tert-butyl-2-fluorophenol, the hydroxyl, fluoro, and tert-butyl groups collectively direct the position of incoming electrophiles.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group donates electron density into the ring through a strong +M (mesomeric) or resonance effect. This significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions. pressbooks.publibretexts.org

Fluorine Atom (-F): Halogens are a unique class of substituents. While they are deactivating due to their strong -I (inductive) effect, they are ortho, para-directing because of a +M effect from their lone pairs. lumenlearning.comlibretexts.org

Tert-butyl Group (-tBu): Alkyl groups are weakly activating and ortho, para-directing due to a +I (inductive) effect and hyperconjugation. stackexchange.com However, the significant steric bulk of the tert-butyl group can hinder attack at the adjacent ortho position. pressbooks.pub

Considering these effects in concert:

Position C4: This position is para to the powerful -OH director and ortho to the -tBu director. It is expected to be highly activated and sterically accessible.

Position C6: This position is ortho to the -OH director and para to the -tBu director. It is also highly activated.

Position C2: This position is already substituted with fluorine.

Position C5: This position is meta to the -OH and -tBu groups and is therefore the least activated.

Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. Steric hindrance from the bulky tert-butyl group at C3 might slightly favor substitution at the C6 position over the C4 position, depending on the size of the incoming electrophile. pressbooks.pubstackexchange.com

| Position on Ring | Influence of -OH (at C1) | Influence of -F (at C2) | Influence of -tBu (at C3) | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Weakly Activating) | Highly Favorable |

| C5 | Meta (Deactivating) | Para (Directing) | Meta (Deactivating) | Unfavorable |

| C6 | Ortho (Strongly Activating) | Meta (Deactivating) | Para (Weakly Activating) | Highly Favorable |

Nucleophilic Aromatic Substitution Reactions Involving the Fluorine Atom

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com While the benzene ring is generally electron-rich, the reactivity of fluorophenols can be significantly altered.

In this compound, the fluorine atom is a potential leaving group. The ring itself is not strongly activated towards nucleophilic attack due to the electron-donating hydroxyl and tert-butyl groups. However, under basic conditions, the hydroxyl group is deprotonated to form a phenoxide. This phenoxide anion is a very powerful electron-donating group, which would typically deactivate the ring towards nucleophilic attack.

Nevertheless, a unique mechanism can operate in halophenols. Transient oxidation of the phenol (B47542) to its corresponding phenoxyl radical can render the aromatic ring electrophilic. osti.gov The resulting radical acts as a powerful electron-withdrawing group, lowering the energy barrier for nucleophilic substitution of the fluorine atom. This "homolysis-enabled electronic activation" provides a pathway for SNAr reactions on otherwise electron-rich phenol systems. osti.gov The fluorine atom is generally the best halogen leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, which is the rate-determining step. masterorganicchemistry.comchemistrysteps.com

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group readily undergoes reactions such as etherification and esterification.

Etherification: The formation of an ether from the hydroxyl group can be accomplished via the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide to form the ether. The steric hindrance from the adjacent tert-butyl group might necessitate stronger bases or higher reaction temperatures compared to unhindered phenols.

Esterification: Phenolic esters can be formed by reacting this compound with acylating agents like acyl chlorides or acid anhydrides. These reactions are often carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct. The reactivity of the hydroxyl group in acylation is generally high, though again, steric hindrance from the ortho-substituents could influence the reaction rate.

Oxidative Transformations of the Phenolic Moiety

Phenols are susceptible to oxidation, which can lead to the formation of quinones or products from oxidative coupling. The specific outcome depends on the oxidant used and the substitution pattern of the phenol. cas.czcnchemshop.com

For this compound, oxidation could potentially lead to a benzoquinone by forming carbonyl groups at positions 1 and 4. However, a more common pathway for sterically hindered phenols, such as those with tert-butyl groups, is oxidative C-C coupling. nih.govnih.gov The initial step involves the one-electron oxidation of the phenol to a phenoxyl radical. This radical is stabilized by resonance. Two of these radicals can then couple to form biphenol or diphenoquinone (B1195943) structures. The bulky tert-butyl groups can serve to block certain reactive sites and direct the coupling, often leading to more selective product formation. nih.govresearchgate.net For example, 2,6-di-tert-butylphenol (B90309) is known to undergo oxidative coupling to form 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.net

Transformations and Cleavage of the tert-Butyl Group (e.g., Retro-Friedel-Crafts Reactions)

The tert-butyl group can be cleaved from an aromatic ring under acidic conditions in a process known as dealkylation or a retro-Friedel-Crafts reaction. google.comwikipedia.org This reaction is reversible and is typically driven to completion by heating the substituted phenol in the presence of a strong acid catalyst, such as sulfuric acid or an acid-activated clay. google.comstackexchange.com The mechanism involves protonation of the aromatic ring, followed by the elimination of the stable tert-butyl cation, which is usually trapped by a scavenger molecule or deprotonates to form isobutylene (B52900) gas, thus driving the equilibrium toward the dealkylated product. This process allows for the removal of the tert-butyl group to yield 2-fluorophenol (B130384).

Mechanistic Investigations of Key Reaction Pathways

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate determines the regioselectivity. For attack at the C4 or C6 positions, the positive charge of the arenium ion can be delocalized onto the carbon bearing the hydroxyl group. The oxygen's lone pairs can then further stabilize this charge through resonance, significantly lowering the activation energy for ortho and para substitution. This resonance stabilization is not possible for meta attack, explaining the strong ortho, para-directing nature of the hydroxyl group. libretexts.org

Nucleophilic Aromatic Substitution: The SNAr mechanism is a two-step addition-elimination process. chemistrysteps.combyjus.com A nucleophile first attacks the carbon bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate called a Meisenheimer complex. wikipedia.org The negative charge in this complex is stabilized by electron-withdrawing groups. In the case of the phenoxide form of this compound, the electron-donating nature of the substituents makes the formation of this intermediate less favorable unless a process like homolysis-enabled activation is involved. osti.gov In the second, faster step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Tert Butyl 2 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for mapping the carbon-hydrogen framework of 3-tert-butyl-2-fluorophenol.

¹H NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The tert-butyl group is expected to produce a prominent singlet peak due to its nine equivalent protons, typically appearing in the upfield region (around 1.3-1.4 ppm). The aromatic protons will resonate further downfield (typically 6.5-7.5 ppm), with their chemical shifts and splitting patterns influenced by the hydroxyl, fluoro, and tert-butyl substituents. The hydroxyl (-OH) proton signal can vary in position (typically 4-7 ppm) and is often a broad singlet, though its appearance can be affected by solvent and concentration. libretexts.orgnih.gov Adding D₂O to the sample will cause the -OH proton to be exchanged for deuterium, leading to the disappearance of its signal, which confirms its assignment. libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments. For this compound, ten unique carbon signals are expected. The tert-butyl group will show two signals: one for the three equivalent methyl carbons and another for the quaternary carbon. The aromatic carbons will display six distinct signals, with their chemical shifts significantly affected by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large C-F coupling constant, a characteristic feature in the ¹³C NMR of organofluorine compounds. For instance, in 2-fluorophenol (B130384), the carbon attached to fluorine shows a large splitting. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous compounds like 3-tert-butylphenol (B181075) and 2-fluorophenol. Actual values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |

| tert-Butyl Protons (9H) | ~1.3 (singlet) | ~31 (CH₃) | Characteristic intense singlet. |

| tert-Butyl Quaternary C | - | ~35 | No attached protons. |

| Aromatic Protons (3H) | ~6.7 - 7.2 (multiplets) | ~115 - 155 | Shifts and coupling patterns determined by substituent positions. |

| Hydroxyl Proton (1H) | ~4.0 - 7.0 (broad singlet) | - | Position is solvent and concentration dependent. libretexts.org |

| C-OH | - | ~150-155 | Deshielded by oxygen. |

| C-F | - | ~145-150 (doublet) | Large ¹JCF coupling. |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It offers a very wide range of chemical shifts, making it extremely sensitive to the local electronic environment. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. Its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring and influenced by the ortho-hydroxyl and meta-tert-butyl groups. The chemical shifts for aromatic fluorine compounds typically appear between +80 and +170 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu This technique is also valuable for studying conformational changes, as different spatial arrangements can lead to distinct fluorine chemical shifts.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent protons on the aromatic ring, helping to establish their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For example, it would show correlations from the tert-butyl protons to the quaternary carbon and the aromatic carbon at position 3, confirming the attachment of the tert-butyl group. nih.gov It can also reveal couplings from the hydroxyl proton to nearby carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org This is valuable for conformational analysis. In this molecule, NOESY could show a correlation between the protons of the tert-butyl group and the aromatic proton at position 4, confirming their spatial proximity.

NMR, particularly ¹⁹F NMR, is a powerful tool for studying how molecules like this compound interact with larger biological targets such as enzymes or receptors. When the molecule binds to a target, changes in its electronic environment can cause significant shifts in the NMR signals. The high sensitivity of the ¹⁹F chemical shift makes it an excellent probe for such interactions. nih.gov By monitoring the changes in the ¹⁹F NMR spectrum upon titration with a binding partner, one can obtain information about the binding event, determine binding affinities, and gain insights into the conformation of the molecule within the binding site.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. gatewayanalytical.comthermofisher.com These two techniques are often complementary. gatewayanalytical.com

FTIR Spectroscopy: This technique measures the absorption of infrared radiation. Key absorptions for this compound would include a strong, broad band for the O-H stretching vibration (around 3200-3600 cm⁻¹), C-H stretching bands for the aromatic and tert-butyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹), and a C-O stretching band (around 1200-1260 cm⁻¹). A characteristic C-F stretching vibration is also expected, typically in the 1100-1300 cm⁻¹ region. nih.gov

Raman Spectroscopy: This technique relies on the inelastic scattering of light. It is particularly sensitive to non-polar bonds. gatewayanalytical.com Therefore, the C=C bonds of the aromatic ring and the C-C bonds of the tert-butyl group would likely produce strong signals in the Raman spectrum. gatewayanalytical.com

Table 2: Characteristic Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on typical values for the respective functional groups.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3600 - 3200 | Weak | Strong, Broad (FTIR) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Strong |

| Aliphatic C-H Stretch | 2970 - 2850 | 2970 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| C-O Stretch | 1260 - 1200 | Variable | Strong (FTIR) |

| C-F Stretch | 1300 - 1100 | Variable | Strong (FTIR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk For aromatic compounds like this compound, the most significant electronic transitions are π → π* transitions associated with the benzene (B151609) ring. uzh.ch

The presence of substituents on the benzene ring—hydroxyl, fluoro, and tert-butyl groups—alters the energy levels of the molecular orbitals. The hydroxyl and fluoro groups, with their non-bonding electrons (n electrons), can also participate in n → π* transitions, although these are typically less intense than π → π* transitions. shu.ac.ukuzh.ch These substituents act as auxochromes, modifying the absorption wavelength (λmax) and intensity. Generally, they cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. Computational studies on substituted phenols have shown that both the type and position of substituents influence the absorption spectra. nih.govresearchgate.net The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the UV region, likely around 270-280 nm, which is typical for phenols. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (C₁₀H₁₃FO), the molecular ion peak (M⁺) would correspond to its exact molecular weight.

Upon ionization, typically through electron impact (EI), the molecular ion undergoes fragmentation. The fragmentation pattern is dictated by the relative stability of the resulting radical and cationic fragments. In the case of this compound, the fragmentation is expected to be heavily influenced by the bulky tert-butyl group. A primary and highly characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable tertiary carbocation. researchgate.net This results in a prominent peak at m/z corresponding to [M-15]⁺. Further fragmentation can occur through the loss of the entire tert-butyl group or other rearrangements.

The analysis of these fragments provides a veritable fingerprint for the molecule, allowing for its unambiguous identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 168 | [C₁₀H₁₃FO]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₀FO]⁺ | Loss of a methyl radical (•CH₃) from the tert-butyl group. |

| 111 | [C₆H₄FO]⁺ | Loss of the tert-butyl radical (•C(CH₃)₃). |

X-ray Diffraction for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties in the solid state.

An X-ray diffraction analysis of a suitable single crystal of this compound would yield its crystal system, space group, and unit cell dimensions. The resulting electron density map would allow for the precise placement of each atom in the molecule, confirming its covalent structure. Furthermore, this analysis would reveal how the molecules pack within the crystal lattice and detail the nature of intermolecular forces, such as hydrogen bonding involving the phenolic hydroxyl group and potentially weak interactions with the fluorine atom.

While specific experimental crystallographic data for this compound is not available in published literature, the table below illustrates the type of parameters that would be determined from such a study.

Table 2: Illustrative Crystallographic Data Obtainable from X-ray Diffraction

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles (°) | The angles formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

Microwave Spectroscopy for Rotational Constants and Detailed Molecular Conformation

Microwave spectroscopy is a high-resolution technique used to study molecules in the gas phase. wikipedia.org By measuring the transitions between quantized rotational energy levels, it allows for the extremely precise determination of the molecule's moments of inertia. From these, a detailed and unambiguous molecular structure, including bond lengths and angles, can be derived. tanta.edu.eg

For a molecule like this compound, which lacks high symmetry, it would be classified as an asymmetric top rotor, characterized by three different moments of inertia (Iₐ, Iₑ, and Iₑ). tanta.edu.eg The microwave spectrum would therefore exhibit a complex pattern of rotational transitions. Analysis of this spectrum yields the rotational constants (A, B, and C), which are inversely proportional to the moments of inertia.

This technique is particularly sensitive to the mass distribution within the molecule and can distinguish between different stable conformations (rotamers), for instance, those arising from the orientation of the hydroxyl proton relative to the fluorine atom. Studies on similar molecules like 2-fluorophenol and 3-fluorophenol (B1196323) have demonstrated the power of microwave spectroscopy in characterizing such conformational isomers. dntb.gov.ua

Table 3: Molecular Parameters Determined by Microwave Spectroscopy

| Parameter | Symbol | Description |

|---|---|---|

| Rotational Constants | A, B, C | Inversely related to the principal moments of inertia, these constants define the rotational energy levels of the molecule. |

| Moments of Inertia | Iₐ, Iₑ, Iₑ | A measure of the molecule's resistance to rotational motion about its three principal axes. |

| Molecular Structure | r₀, rₛ, rₑ | Precise bond lengths and angles derived from the rotational constants of the parent molecule and its isotopologues. |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-fluorophenol |

Computational and Theoretical Studies of 3 Tert Butyl 2 Fluorophenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are essential for understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used for their accuracy in predicting molecular characteristics. researchgate.net DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and precision in studying phenolic compounds. researchgate.netnih.gov

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 3-Tert-butyl-2-fluorophenol, this involves determining the preferred orientations of the hydroxyl (-OH) and tert-butyl groups.

The primary conformational flexibility arises from the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the tert-butyl group to the aromatic ring. This results in different conformers. For similar fluorophenol isomers, calculations have identified stable, planar conformers whose energies are very close, suggesting multiple conformations could exist at room temperature. researchgate.net The bulky tert-butyl group introduces significant steric hindrance, which heavily influences the conformational landscape. libretexts.org This steric strain, particularly 1,3-diaxial-like interactions, can dictate the most stable conformation. Computational analysis helps to quantify the energy differences between these conformers.

Interactive Table: Hypothetical Conformational Energy Data for this compound This table illustrates the type of data generated from conformational analysis. The values are hypothetical examples based on principles of steric hindrance.

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Stability Rank |

| A | ~0° (cis) | 0.00 | 1 (Most Stable) |

| B | ~180° (trans) | 2.50 | 2 (Less Stable) |

Note: In the 'cis' conformation, the hydroxyl hydrogen is oriented towards the fluorine atom, potentially allowing for an intramolecular hydrogen bond which would increase its stability.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for describing chemical reactivity. libretexts.orgwikipedia.org The HOMO acts as an electron donor, indicating nucleophilic sites, while the LUMO is an electron acceptor, indicating electrophilic sites. youtube.com For phenols, the HOMO is typically localized on the aromatic ring and the oxygen atom, making the ring susceptible to electrophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map illustrates the charge distribution on the molecule's surface. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. nih.gov For this compound, the MEP would show a negative potential around the oxygen and fluorine atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl hydrogen, highlighting its acidic nature.

Prediction of Spectroscopic Parameters and Validation with Experimental Data (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict spectroscopic data with high accuracy, which can then be compared with experimental results for validation.

NMR Chemical Shifts : Theoretical prediction of 1H and 13C NMR chemical shifts is a common practice. nih.gov DFT methods, such as GIAO (Gauge-Including Atomic Orbital), are employed to calculate nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov These predictions are valuable for assigning experimental spectra and confirming molecular structures. researchgate.net The accuracy of DFT-predicted 1H shifts can have root mean square errors (RMSEs) in the range of 0.2–0.4 ppm. nih.gov

Vibrational Frequencies : The calculation of harmonic vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra. researchgate.net By comparing the calculated frequencies with experimental spectra, one can confirm the presence of specific functional groups and validate the computed equilibrium geometry. nih.gov Theoretical calculations often show good agreement with experimental data, especially when scaling factors are applied to correct for systematic errors. researchgate.net

Interactive Table: Example of Predicted vs. Experimental Vibrational Frequencies This table shows a hypothetical comparison for a key vibrational mode in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3650 | 3605 | O-H Stretch |

| 2 | 1255 | 1240 | C-F Stretch |

| 3 | 1180 | 1175 | C-O Stretch |

Reactivity Indices and Theoretical Reaction Pathway Modeling

DFT calculations can be used to compute various reactivity descriptors derived from FMO theory. These indices help in predicting the most likely sites for electrophilic or nucleophilic attack. For related substituted phenols, theoretical modeling has been used to understand reaction mechanisms, such as electrophilic alkylation, by calculating the energies of intermediates and transition states. nih.gov This allows researchers to map out the most favorable reaction pathways. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static molecules at 0 K, Molecular Dynamics (MD) simulations can model the dynamic behavior of molecules over time at finite temperatures. MD simulations would be useful to explore the conformational flexibility of the tert-butyl and hydroxyl groups in this compound in different solvent environments, providing insights into how the molecule behaves in solution.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding)

Computational methods are crucial for studying the non-covalent interactions that govern how molecules interact with each other.

Hydrogen Bonding : The hydroxyl group of this compound can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). nih.gov Computational studies can quantify the strength of these hydrogen bonds, which are fundamental to the compound's physical properties and its interactions with other molecules. acs.org The presence of the ortho-fluorine atom allows for the possibility of an intramolecular hydrogen bond between the hydroxyl hydrogen and the fluorine, which would significantly influence the molecule's conformation and acidity.

Halogen Bonding : A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (an electron acceptor). princeton.edu The region of positive electrostatic potential on the halogen atom, known as a σ-hole, interacts with a nucleophile. princeton.edu In this compound, the fluorine atom could potentially act as a halogen bond donor, although fluorine's ability to form such bonds is generally weaker compared to heavier halogens like chlorine and bromine. nih.gov Theoretical studies would be necessary to determine if the electronic environment of this specific molecule allows the fluorine to participate in significant halogen bonding.

Limited Availability of Specific Research on this compound

Following a comprehensive search for scholarly articles and research data, it has become evident that there is a notable scarcity of specific information available in the public domain concerning the chemical compound This compound . While research exists for structurally related compounds, such as various isomers of tert-butyl fluorophenol, detailed studies focusing explicitly on the applications and research contributions of this compound are not readily accessible.

The initial search for information on the applications of this compound in advanced organic synthesis and materials science, its role as a versatile chemical building block, and its specific use as a precursor in the synthesis of complex organic and heterocyclic scaffolds did not yield targeted results. The available literature predominantly discusses other isomers, such as 4-fluorophenols and 2-tert-butyl-4-fluorophenol (B3131743), highlighting their roles in the synthesis of biologically active compounds.

Similarly, inquiries into the contributions of this compound to medicinal chemistry research, including its application in the design and synthesis of ligand precursors, scaffolds, and the development of investigational biological probes and molecular tools, returned information on related tert-butylated and fluorinated phenols, but not the specific compound of interest.

Furthermore, a search for the utility of this compound in agrochemical research did not provide any specific findings. The research in this area also tends to focus on more commonly studied isomers and their derivatives.

Due to the lack of specific data on this compound in the available scientific literature, it is not possible to construct a detailed article that adheres to the requested outline focusing solely on this compound. The information required to populate the specified sections and subsections is not present in the currently accessible research landscape.

Applications in Advanced Organic Synthesis and Materials Science Research

Utility in Agrochemical Research

Synthesis of Novel Agrochemical Intermediates and Precursors

The incorporation of fluorine into bioactive molecules is a well-established strategy in the agrochemical industry to enhance the efficacy and metabolic stability of active ingredients. researchgate.net Fluorinated aromatic compounds are crucial building blocks for a significant portion of modern pesticides. researchgate.net Substituted fluorophenols, in particular, serve as key precursors in the synthesis of complex fungicides, herbicides, and insecticides. For instance, compounds like 2-chloro-4-(trifluoromethyl)phenol (B1586134) are pivotal in producing fungicides such as Flufenoxystrobin. ccspublishing.org.cn

While direct research on 3-Tert-butyl-2-fluorophenol is specific, its structural motifs are highly relevant. The fluorophenol core provides a reactive scaffold for building more complex molecules, and the presence of the tert-butyl group offers steric hindrance, which can selectively direct reactions and enhance the stability of the final product. nih.gov This steric bulk can also influence the molecule's binding affinity to target enzymes or receptors in pests and plants. nih.gov Research into related compounds, such as p-tert-butylphenol, shows their use as intermediates in the manufacturing of insecticides and UV stabilizers. vinatiorganics.com Therefore, this compound represents a valuable, yet specialized, building block for creating new, potentially more effective and selective agrochemicals.

| Structural Moiety | Function in Agrochemical Synthesis | Potential Advantage |

|---|---|---|

| Fluorine Atom | Increases metabolic stability and binding affinity. researchgate.net | Enhanced potency and longevity of the active ingredient. |

| Phenolic Hydroxyl Group | Provides a reactive site for further chemical modification and synthesis. | Versatility in creating a wide range of derivative compounds. |

| Tert-butyl Group | Offers steric hindrance, enhances stability, and increases lipophilicity. nih.gov | Improved target selectivity, stability, and transport of the molecule. nih.gov |

Integration into Materials Science and Polymer Chemistry

The same structural features that make this compound attractive for agrochemical synthesis also lend it utility in materials science and polymer chemistry. The combination of the bulky, hydrophobic tert-butyl group and the polar, reactive fluoro-hydroxyl-phenyl core allows for its use in creating materials with tailored properties.

Monomer or Intermediate in Polymer Synthesis

Phenolic compounds are fundamental to the polymer industry, most notably in the production of phenolic and epoxy resins. vinatiorganics.com Tert-butylphenols, such as p-tert-butylphenol, are specifically used as chain terminators or molecular weight modifiers in the synthesis of polymers like polycarbonates, preventing the polymer chains from becoming too long. vinatiorganics.comvinatiorganics.com They are also used to produce phenolic resins with applications in printing inks, coatings, and adhesives. vinatiorganics.com

The presence of the fluorine atom in this compound adds another dimension of functionality. Fluoropolymers are known for their high thermal stability, chemical resistance, and low surface energy. While not a fluoropolymer monomer itself, incorporating this compound into a polymer backbone could impart some of these desirable properties. Research on other fluorinated monomers demonstrates their role in creating specialized polymers. For example, semifluorinated amphiphilic polymers containing perfluoro-tert-butyl groups have been synthesized for applications in drug delivery. nih.gov Similarly, sterically hindered phenols are widely used as antioxidant additives in polymers like polypropylene (B1209903) and isoprene (B109036) rubber to prevent oxidative degradation and extend the material's lifespan. researchgate.netresearchgate.net

Functionalization of Advanced Materials

Functionalization is the process of modifying the surface of a material to give it new properties or functions. The unique structure of this compound makes it a candidate for the functionalization of advanced materials such as covalent organic frameworks (COFs) and sp²-carbon materials like graphene.

Recent research has highlighted the effectiveness of using tert-butyl functional groups in the pore surface engineering of COFs. researchgate.netnih.gov A COF enriched with tert-butyl groups, for instance, showed exceptional selectivity for the capture of sulfur hexafluoride (SF₆), a potent greenhouse gas. researchgate.netnih.gov The bulky tert-butyl groups help to create precisely sized micropores that match the kinetic diameter of the target gas molecule. researchgate.netnih.gov

In a similar vein, the functionalization of calixarenes—macrocyclic molecules used in host-guest chemistry—often starts with p-tert-butylphenol to build larger, more complex structures. researchgate.net These functionalized materials have potential applications in drug delivery and the development of smart materials. researchgate.net The phenol (B47542) group of this compound provides a reactive handle to attach it to material surfaces, introducing both the steric bulk of the tert-butyl group and the unique electronic properties of the fluorine atom.

| Application Area | Relevant Moiety | Function and Research Finding | Reference |

|---|---|---|---|

| Polymer Synthesis | Tert-butylphenol | Acts as a chain terminator in polycarbonate production and a monomer for phenolic resins. | vinatiorganics.comvinatiorganics.com |

| Polymer Stabilization | Sterically Hindered Phenol | Functions as an antioxidant to prevent degradation in polymers like polypropylene. | researchgate.netresearchgate.net |

| Porous Materials | Tert-butyl Group | Used to engineer the pore size of Covalent Organic Frameworks for selective gas separation. | researchgate.netnih.gov |

| Macrocycle Synthesis | p-tert-butylphenol | Serves as a foundational building block for functionalized calixarenes used in host-guest chemistry. | researchgate.net |

Future Research Directions and Emerging Opportunities for 3 Tert Butyl 2 Fluorophenol

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-tert-butyl-2-fluorophenol will likely prioritize sustainability and efficiency. Traditional methods for synthesizing functionalized phenols often involve multiple steps with harsh reagents. Modern approaches, however, are increasingly focused on green chemistry principles.

Future synthetic strategies could include:

Direct C-H Functionalization: A highly attractive route would be the direct, regioselective C-H tert-butylation of 2-fluorophenol (B130384) or C-H fluorination of 3-tert-butylphenol (B181075). rsc.orgrsc.org These methods are atom-economical and reduce the generation of waste. rsc.orgrsc.org The development of catalysts, potentially based on earth-abundant metals, that can overcome the steric hindrance and control the regioselectivity will be a significant area of research. nih.gov

Enzymatic and Bio-catalytic Methods: Leveraging enzymes or whole-cell systems for the synthesis could offer high selectivity under mild conditions, aligning with the principles of sustainable manufacturing. The biosynthesis of phenolic compounds in nature provides a template for developing such biocatalytic routes. frontiersin.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability for the synthesis of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Direct C-H Functionalization | High atom economy, reduced waste, fewer synthetic steps. rsc.orgrsc.org | Catalyst development for high regioselectivity and overcoming steric hindrance. nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. frontiersin.org | Enzyme discovery and engineering for novel substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction conditions for specific transformations. |

Integration of Advanced Characterization Techniques for In Situ Studies

Understanding the reaction mechanisms and identifying transient intermediates are crucial for optimizing synthetic routes and discovering new reactions. The application of advanced, time-resolved spectroscopic techniques will be instrumental in studying the synthesis and reactivity of this compound.

Future characterization efforts could involve:

In Situ Spectroscopy: Techniques such as ReactIR (in situ Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (nuclear magnetic resonance) can provide real-time monitoring of reaction kinetics and the formation of intermediates. nih.govamericanpharmaceuticalreview.com

Advanced Mass Spectrometry: Specialized mass spectrometry techniques, like ion cyclotron resonance mass spectrometry, can be employed to detect and characterize short-lived, highly reactive intermediates. nih.govbeilstein-journals.org

Cryogenic Matrix Isolation: This technique allows for the trapping and spectroscopic characterization of reactive intermediates at very low temperatures, providing detailed structural information. nih.govbeilstein-journals.org

Electrochemical Monitoring: In situ electrochemical methods can be used to study the redox properties of this compound and monitor reactions that involve electron transfer steps. nih.gov

Exploiting Unique Reactivity Profiles for Complex Molecule Assembly

The interplay between the bulky tert-butyl group and the electron-withdrawing fluorine atom is expected to create a unique reactivity profile for this compound. The tert-butyl group can sterically direct reactions to other positions on the ring, while the fluorine atom can influence the acidity of the phenolic proton and the nucleophilicity of the aromatic ring.

Potential areas for reactivity studies include:

Oxidative Coupling Reactions: Sterically hindered phenols are known to undergo oxidative coupling to form novel dimeric and polymeric structures. nih.govresearchgate.net The electronic influence of the fluorine atom could lead to unprecedented coupling products with interesting material properties.

Directed C-H Activation: The phenolic hydroxyl group can act as a directing group for metal-catalyzed C-H activation at the ortho and meta positions, enabling the introduction of new functional groups with high regioselectivity.

Deoxyfluorination Chemistry: While the direct deoxyfluorination of phenols is a known process, the specific substitution pattern of this compound might lead to interesting reactivity in related transformations, potentially serving as a synthon in more complex fluorination chemistry. nih.gov

Computational Prediction and Rational Design of New Derivatives

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. nih.gov For this compound, computational studies can accelerate the discovery of new derivatives with tailored functionalities.

Future computational work could focus on:

Predicting Physicochemical Properties: Density functional theory (DFT) and other quantum chemical methods can be used to calculate properties such as pKa, redox potential, and bond dissociation energies, providing insights into the compound's behavior. researchgate.net

Modeling Reaction Mechanisms: Computational modeling can elucidate reaction pathways, identify transition states, and predict the regioselectivity of various transformations, aiding in the rational design of synthetic protocols.

Virtual Screening for New Applications: By computationally screening libraries of virtual derivatives of this compound, researchers can identify candidates with desirable properties for specific applications, such as in drug discovery or materials science. emerginginvestigators.org

Rational Catalyst Design: Computational approaches can be used to design catalysts that are specifically tailored for the functionalization of this compound, enhancing reaction efficiency and selectivity. rsc.orgrsc.org

Expanding Applications in Catalysis and Advanced Materials Research

The unique electronic and steric properties of this compound make it an attractive candidate for a range of applications in catalysis and materials science.

Emerging opportunities include:

Ligand Development for Catalysis: Sterically hindered phenolic compounds can serve as ligands for transition metal catalysts. The specific substitution pattern of this compound could lead to catalysts with novel reactivity and selectivity in cross-coupling reactions, polymerization, and other important transformations.

Monomers for High-Performance Polymers: Fluorinated phenols are used to synthesize specialty polymers with enhanced thermal stability, chemical resistance, and unique optical properties. ingentaconnect.comresearchgate.net this compound could be a valuable monomer for creating novel fluorinated phenolic resins or poly(phenylene ether)s. science.gov

Components of Metal-Phenolic Networks (MPNs): Phenolic compounds can coordinate with metal ions to form MPNs, which have applications in sensing, catalysis, and biomedicine. mdpi.com The specific structure of this compound could lead to MPNs with tailored properties.

Antioxidants and Stabilizers: Sterically hindered phenols are widely used as antioxidants to prevent the degradation of polymers and other organic materials. vinatiorganics.com The electronic effects of the fluorine atom could modulate the antioxidant activity of this compound, potentially leading to more effective stabilizers.

Q & A

Q. What are the common synthetic routes for preparing 3-tert-butyl-2-fluorophenol, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) using tert-butylphenol derivatives. For example, 3-tert-butylphenyl trifluoromethanesulfonate (a triflate intermediate) reacts with fluoride sources like KF in the presence of a crown ether (e.g., 18-crown-6) to introduce fluorine at the 2-position . Key factors include:

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Catalyst : Crown ethers enhance fluoride ion reactivity.

Purity (>95%) is achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for tert-butyl (δ ~1.3 ppm for ¹H; δ ~30–35 ppm for ¹³C) and aromatic protons (δ ~6.5–7.5 ppm). The fluorine substituent deshields adjacent protons .

- ¹⁹F NMR : A singlet near δ -110 to -120 ppm for the fluorine atom.

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₀H₁₃FO (MW: 168.21 g/mol) with fragmentation patterns reflecting tert-butyl loss.

- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-F stretch (~1200 cm⁻¹) .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure compound stability and researcher safety?

- Methodological Answer :

- Storage : Protect from light in airtight containers at 2–8°C. Avoid exposure to oxidizing agents or moisture .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate skin/eyes; wash thoroughly after handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results?

- Methodological Answer :

- Replicate Experiments : Ensure consistency in reaction conditions (e.g., solvent purity, temperature gradients).

- Analytical Validation : Cross-check NMR assignments with 2D techniques (e.g., COSY, HSQC) to confirm structural integrity .

- Statistical Analysis : Apply tools like ANOVA to identify outliers in yield data. Contradictions may arise from trace impurities or unaccounted side reactions .

Q. What mechanistic insights underpin the fluorination of tert-butyl-substituted phenolic compounds, and how can kinetic studies inform reaction optimization?

- Methodological Answer :

- Mechanism : Fluorination proceeds via SNAr, where the triflate group acts as a leaving site. The tert-butyl group enhances ortho/para-directing effects, favoring fluorine incorporation at the 2-position .

- Kinetics : Monitor reaction progress using in-situ ¹⁹F NMR. Activation energy calculations (via Arrhenius plots) can identify rate-limiting steps (e.g., fluoride ion nucleophilicity) .

Q. In pharmacological studies, what strategies are employed to assess the bioactivity and toxicity profile of this compound derivatives?

- Methodological Answer :

- Bioactivity Assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization .

- Toxicity Profiling : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HepG2 cells) and in silico ADMET predictions (e.g., using SwissADME) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。